Bis(2-mercaptoethyl) Sulfone Disulfide
CAS No.: 145626-93-3
Cat. No.: VC20762242
Molecular Formula: C4H8O2S3
Molecular Weight: 184.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 145626-93-3 |
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Molecular Formula | C4H8O2S3 |
Molecular Weight | 184.3 g/mol |
IUPAC Name | 1,2,5-trithiepane 5,5-dioxide |
Standard InChI | InChI=1S/C4H8O2S3/c5-9(6)3-1-7-8-2-4-9/h1-4H2 |
Standard InChI Key | IFMXYCMBQCPKAU-UHFFFAOYSA-N |
SMILES | C1CS(=O)(=O)CCSS1 |
Canonical SMILES | C1CS(=O)(=O)CCSS1 |
Introduction
Overview of Bis(2-mercaptoethyl) Sulfone Disulfide
Bis(2-mercaptoethyl) sulfone disulfide, commonly referred to as Bis(2-mercaptoethyl)sulfone or BMS, is a synthetic compound characterized by its two mercaptoethyl groups linked by a sulfone moiety. The molecular formula is
, with a molecular weight of approximately 184.3 g/mol. This compound plays a significant role in biochemical research, particularly as a reducing agent for disulfide bonds in proteins, which are crucial for the structural integrity and functionality of various biomolecules.
Target of Action
Bis(2-mercaptoethyl) sulfone disulfide primarily targets disulfide bonds in proteins, acting as a reducing agent that cleaves these bonds to facilitate protein folding and stability.
Mode of Action
The mechanism involves a thiol-disulfide interchange where the thiolate ion generated from BMS attacks the disulfide bond, resulting in mixed disulfides and free thiols. This reaction is essential for maintaining the functional state of cysteine-containing proteins.
Biochemical Pathways
The reduction of disulfide bonds by BMS can influence multiple biochemical pathways, affecting protein folding and stability, which are critical for their biological functions.
Synthetic Routes
Bis(2-mercaptoethyl) sulfone disulfide can be synthesized through the oxidation of bis(2-mercaptoethyl) sulfide using oxidizing agents such as hydrogen peroxide. The synthesis typically involves:
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Dissolving bis(2-mercaptoethyl) sulfide in an appropriate solvent (e.g., methanol).
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Adding hydrogen peroxide dropwise while maintaining a low temperature (0-5°C).
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Stirring the mixture until the reaction completes.
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Purifying the product via recrystallization.
Industrial Production Methods
In industrial settings, large-scale reactors are employed to mix bis(2-mercaptoethyl) sulfide with hydrogen peroxide under controlled conditions to optimize yield and purity.
Scientific Research Applications
BMS is extensively used in biochemical research to study protein folding and structure by effectively reducing disulfide bonds.
Case Study: Immunoglobulin Reduction
Research has shown that BMS reduces accessible disulfide bonds in immunoglobulin significantly faster than DTT under physiological conditions.
Medical Applications
Due to its low toxicity, BMS has potential therapeutic applications where the reduction of disulfide bonds is required, particularly in drug formulation and development.
Industrial Applications
BMS is utilized in the production of pharmaceuticals and cosmetic formulations due to its ability to maintain thiol groups and prevent oxidation during processing.
Comparison with Other Reducing Agents
Property | Bis(2-mercaptoethyl) Sulfone Disulfide | Dithiothreitol (DTT) |
---|---|---|
Reduction Speed | 5-7 times faster | Slower |
Stability | Higher | Lower |
Toxicity | Lower | Higher |
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